![molecular formula C11H26ClNO2 B15167812 Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride CAS No. 646069-01-4](/img/structure/B15167812.png)
Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. This compound is characterized by its ability to interact with both hydrophobic and hydrophilic substances, making it useful in a wide range of chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (e.g., N,N-dimethylethanolamine) and alkyl halide (e.g., hexyl chloride).
Reaction Conditions: Reflux in ethanol or methanol.
Product Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium hydroxide can yield the corresponding hydroxide salt.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and surfactants.
Wirkmechanismus
The mechanism of action of Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It also interacts with proteins, altering their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride
- Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride
Uniqueness
Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride is unique due to its specific alkyl chain length and functional groups, which confer distinct surfactant properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions.
Eigenschaften
CAS-Nummer |
646069-01-4 |
|---|---|
Molekularformel |
C11H26ClNO2 |
Molekulargewicht |
239.78 g/mol |
IUPAC-Name |
hexoxymethyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C11H26NO2.ClH/c1-4-5-6-7-10-14-11-12(2,3)8-9-13;/h13H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SYLKWDKTRPKWFE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCOC[N+](C)(C)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B15167730.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide](/img/structure/B15167736.png)
![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)

![3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B15167751.png)
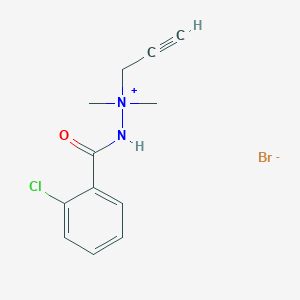
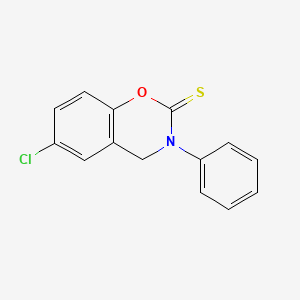
![4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15167764.png)
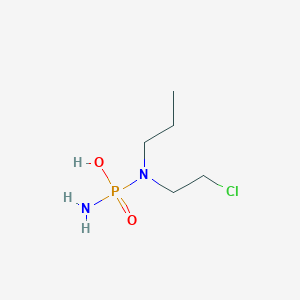
![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)
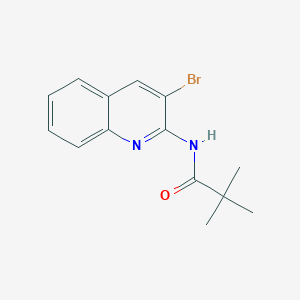

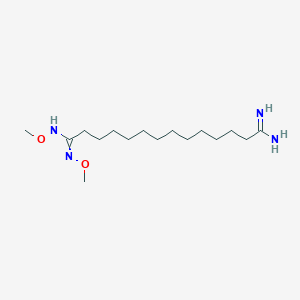
![N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea](/img/structure/B15167814.png)
